![molecular formula C30H30Cl2N4O4 B14000493 2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) CAS No. 22359-45-1](/img/structure/B14000493.png)
2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) is a complex organic compound with the molecular formula C30H30Cl2N4O4 It is known for its unique structure, which includes a piperazine ring linked to two naphthalene-1,4-dione moieties through propane-3,1-diylimino linkages
準備方法
The synthesis of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) involves several steps. One common synthetic route includes the reaction of piperazine with 3-chloronaphthalene-1,4-dione in the presence of a suitable base. The reaction typically proceeds through the formation of intermediate imines, which then undergo further condensation to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反応の分析
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moieties to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include oxidative stress pathways and inflammatory response pathways.
類似化合物との比較
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) can be compared with other similar compounds such as:
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(1,4-naphthoquinone): Similar structure but lacks the chloro substituents.
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-bromonaphthalene-1,4-dione): Similar structure but with bromine substituents instead of chlorine.
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-methylnaphthalene-1,4-dione): Similar structure but with methyl substituents instead of chlorine. The uniqueness of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) lies in its specific chloro substituents, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
22359-45-1 |
|---|---|
分子式 |
C30H30Cl2N4O4 |
分子量 |
581.5 g/mol |
IUPAC名 |
2-chloro-3-[3-[4-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl]piperazin-1-yl]propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C30H30Cl2N4O4/c31-23-25(29(39)21-9-3-1-7-19(21)27(23)37)33-11-5-13-35-15-17-36(18-16-35)14-6-12-34-26-24(32)28(38)20-8-2-4-10-22(20)30(26)40/h1-4,7-10,33-34H,5-6,11-18H2 |
InChIキー |
FOZVVPODMRVHEP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)CCCNC4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


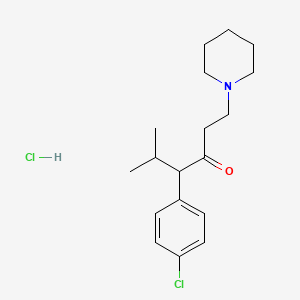
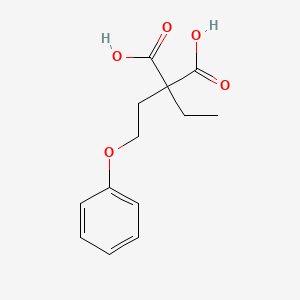
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
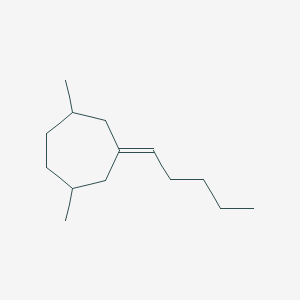
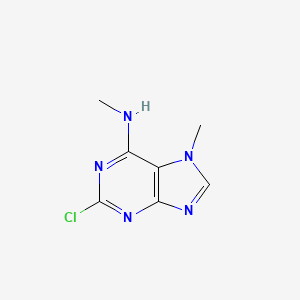
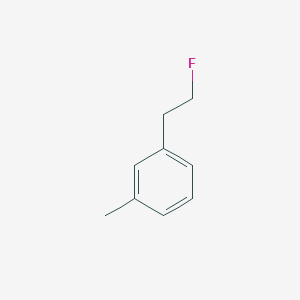
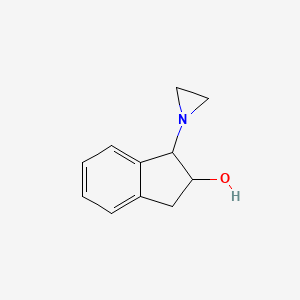
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
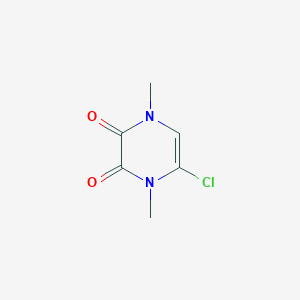

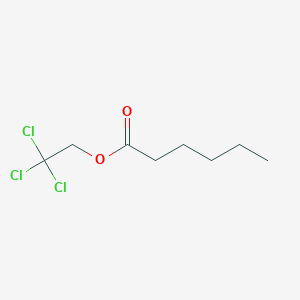
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
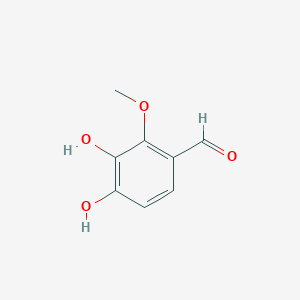
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
